molecular formula C23H26N2O6 B4296404 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B4296404
M. Wt: 426.5 g/mol
InChI Key: NTPQLPHAALLTFK-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a dimethoxyphenyl group, and a hydroxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-((2S,3R)-4-(Benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutyl)-2-methoxyphenol

Uniqueness

4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(2-hydroxyethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-30-17-9-8-16(14-18(17)31-2)20-19(21(27)15-6-4-3-5-7-15)22(28)23(29)25(20)12-10-24-11-13-26/h3-9,14,20,24,26-27H,10-13H2,1-2H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQLPHAALLTFK-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCNCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCNCCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
Reactant of Route 6
4-BENZOYL-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1-{2-[(2-HYDROXYETHYL)AMINO]ETHYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE

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